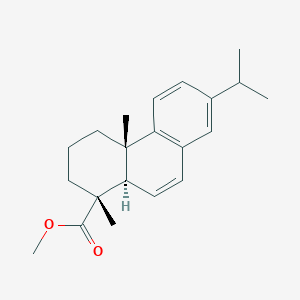
Methyl 6-dehydroabietate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-dehydroabietate is a useful research compound. Its molecular formula is C21H28O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Methyl 6-dehydroabietate has been investigated for its potential therapeutic effects in various medical conditions:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values in the low microgram range .
- Anticancer Potential : Some studies have shown that derivatives of dehydroabietic acid, including this compound, can induce apoptosis in cancer cells and inhibit tumor growth. For example, specific derivatives demonstrated promising inhibitory effects against HeLa and BEL-7402 cancer cell lines .
- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Applications in Pharmaceuticals
The pharmaceutical applications of this compound are particularly noteworthy:
- Metabolic Disorders : this compound has been shown to counteract insulin resistance and hepatic steatosis induced by high-fat diets. This effect is attributed to its modulation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation .
- Wound Healing : Studies suggest that formulations containing this compound can promote wound healing by exhibiting antimicrobial activity while enhancing tissue regeneration .
Agricultural Applications
In agriculture, this compound is explored for its bioactive properties:
- Pesticidal Activity : The compound has demonstrated potential as a natural pesticide due to its antimicrobial properties, providing an eco-friendly alternative to synthetic pesticides.
- Plant Growth Promotion : Some research indicates that compounds derived from dehydroabietic acid may enhance plant growth and resistance to pathogens, contributing to sustainable agricultural practices.
Material Science Applications
This compound is also being investigated for its applications in materials science:
- Biodegradable Polymers : Due to its natural origin and favorable properties, it is being studied as a component in the development of biodegradable polymers, which could reduce environmental impact compared to conventional plastics.
- Adhesives and Coatings : The compound’s chemical structure makes it suitable for use in adhesives and coatings, particularly those requiring enhanced durability and resistance to environmental degradation.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dehydroabietic Acid | Bicyclic structure, lacks methyl group | Precursor to this compound |
| Abietic Acid | Bicyclic structure with additional functional groups | Commonly used in resins and adhesives |
| Taxodione | Related bicyclic structure | Exhibits unique biological activities |
Eigenschaften
CAS-Nummer |
18492-76-7 |
|---|---|
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H28O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7-10,13-14,18H,6,11-12H2,1-5H3/t18-,20-,21-/m1/s1 |
InChI-Schlüssel |
GNEXBBYESLSHNT-HMXCVIKNSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |
Isomerische SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3C=C2)(C)C(=O)OC)C |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















